molecular formula C12H36BF4N7P2 B145806 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate CAS No. 137334-98-6

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

Cat. No. B145806
M. Wt: 427.22 g/mol
InChI Key: DPIDWCQJGWFENO-UHFFFAOYSA-N
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Description

The compound "1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate" is a stable organic fluoride salt that serves as a source of homogeneous, extremely basic solutions of 'naked' fluoride ions. These ions exhibit unprecedented reactivity and selectivity in E2 elimination reactions and are capable of cleaving CSi bonds, generating highly reactive 'naked' carbanions .

Synthesis Analysis

The synthesis of the compound involves treating a solution of 1,1,1,3,3,3-hexakis(dimethylamino)diphosphazenium tetrafluoroborate with a solution of KF under nitrogen and stirring vigorously. After removing KBF4 by suction, the solution is concentrated in vacuo and dried at high temperatures. The product is then slurried in absolute THF, filtered, and dried in a high vacuum to yield colorless crystals .

Molecular Structure Analysis

The molecular structure of related cyclotriphosphazene compounds has been extensively studied using single-crystal X-ray structures. These studies provide insights into the P-N bond distances and the flexible nature of coordination arms present on the cyclophosphazene scaffold . Although the exact molecular structure of the hexakis(dimethylamino)diphosphazenium tetrafluoroborate is not detailed in the provided papers, similar analytical techniques would likely be employed for its characterization.

Chemical Reactions Analysis

The compound is known for its ability to cleave CSi bonds and generate reactive carbanions. It reacts rapidly with partially halogenated alkanes and more slowly with CCl4. The reactivity of similar compounds with various reagents, such as nitriles, has been reported, leading to the formation of new products characterized by NMR, mass, and IR spectra . These studies highlight the compound's potential in synthetic organic chemistry as a reagent for introducing phosphorus-containing groups.

Physical and Chemical Properties Analysis

The compound has a melting point of approximately 152°C and a density of 1.193 g cm^-3. It is very soluble in benzene and fluorobenzene, soluble with deactivation in protic solvents, acetonitrile, DMSO, and sparingly soluble in toluene, dioxane, HMPA, and THF. It is thermally stable up to about 100°C and insensitive to dry oxygen. The compound is commercially available as a 0.5 M solution in benzene and must be stored and handled to rigorously exclude moisture .

Relevant Case Studies

While the provided papers do not include case studies specific to the compound , they do offer insights into the synthesis, characterization, and applications of related phosphazene compounds. For instance, the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene and its photophysical properties have been investigated, which could be relevant to the study of hexakis(dimethylamino)diphosphazenium tetrafluoroborate's properties in various states . Additionally, the coordination behavior of hexakis(3-pyridyloxy)cyclophosphazene with divalent metal ions leading to the formation of metallamacrocycles and coordination polymers provides a precedent for the potential coordination chemistry of the compound .

Scientific Research Applications

Application 1: Phase-Transfer Catalyst

  • Summary of the Application : “1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate” is used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.
  • Results or Outcomes : The use of “1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate” as a phase-transfer catalyst can increase the efficiency of reactions by improving the contact between reactants in different phases . This can lead to higher yields and faster reaction rates.

Application 2: Preparation of Reactive Fluoride

  • Summary of the Application : “1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate” can be used as a starting material for preparing the corresponding fluoride . This resulting fluoride is described as a very reactive naked fluoride .
  • Results or Outcomes : The outcome of this reaction is the production of a very reactive naked fluoride . This reactive fluoride can be used in various chemical reactions that require a strong, reactive fluoride source.

properties

IUPAC Name

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIDWCQJGWFENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36BF4N7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473328
Record name Phosphazenium tetrafluoroborate P2-BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

CAS RN

137334-98-6
Record name Phosphazenium tetrafluoroborate P2-BF4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4
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